molecular formula C21H27N5O5S B2593833 ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE CAS No. 1358413-58-7

ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE

Cat. No.: B2593833
CAS No.: 1358413-58-7
M. Wt: 461.54
InChI Key: WPMTXWMFEHVNFH-UHFFFAOYSA-N
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Description

ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE is a complex organic compound featuring a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the core thienotriazolopyrimidine structureCommon reagents used in these steps include various acids, bases, and organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienotriazolopyrimidine derivatives and piperidinecarboxylates. These compounds share structural similarities but may differ in their specific functional groups and overall molecular architecture .

Uniqueness

ETHYL 1-{2-[4-BUTYL-1,5-DIOXO-4,5-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-2(1H)-YL]ACETYL}-3-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development .

Properties

IUPAC Name

ethyl 1-[2-(8-butyl-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl)acetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-3-5-10-24-18(28)17-15(8-11-32-17)26-20(24)22-25(21(26)30)13-16(27)23-9-6-7-14(12-23)19(29)31-4-2/h8,11,14H,3-7,9-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMTXWMFEHVNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)N4CCCC(C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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